molecular formula C8H17NO2 B13554922 1-Amino-2-(tetrahydro-2h-pyran-4-yl)propan-2-ol

1-Amino-2-(tetrahydro-2h-pyran-4-yl)propan-2-ol

Cat. No.: B13554922
M. Wt: 159.23 g/mol
InChI Key: ZHYUSYRWXVRYLB-UHFFFAOYSA-N
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Description

1-Amino-2-(tetrahydro-2H-pyran-4-yl)propan-2-ol is an organic compound with the molecular formula C8H17NO2. It is a derivative of tetrahydropyran and contains both an amino group and a hydroxyl group, making it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(tetrahydro-2H-pyran-4-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with an appropriate amine under controlled conditions. For example, the reaction of tetrahydropyran with ammonia or a primary amine in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(tetrahydro-2H-pyran-4-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Amino-2-(tetrahydro-2H-pyran-4-yl)propan-2-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Amino-2-(tetrahydro-2H-pyran-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can lead to modulation of enzyme activity and receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-2-(tetrahydro-2H-pyran-4-yl)propan-2-ol is unique due to its specific structure, which combines the properties of both tetrahydropyran and an amino alcohol. This makes it a versatile compound with a wide range of applications in various fields .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-amino-2-(oxan-4-yl)propan-2-ol

InChI

InChI=1S/C8H17NO2/c1-8(10,6-9)7-2-4-11-5-3-7/h7,10H,2-6,9H2,1H3

InChI Key

ZHYUSYRWXVRYLB-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1CCOCC1)O

Origin of Product

United States

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